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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for various assays used to

determine the susceptibility of influenza viruses to antiviral drugs. Accurate assessment of

antiviral susceptibility is crucial for surveillance, clinical management of infections, and the

development of new antiviral agents.

Introduction to Antiviral Susceptibility Testing
Influenza viruses are a significant cause of respiratory illness worldwide, and antiviral drugs are

a key tool for treatment and prophylaxis. However, the effectiveness of these drugs can be

compromised by the emergence of resistant viral strains. Therefore, routine monitoring of

antiviral susceptibility is essential.[1][2][3]

Two main types of assays are used to assess antiviral susceptibility:

Phenotypic assays: These assays measure the ability of a drug to inhibit influenza virus

replication in cell culture. They directly assess the susceptibility of the virus to the drug.[1][4]

Genotypic assays: These assays detect specific genetic mutations in the influenza virus

genome that are known to confer resistance to antiviral drugs.[2][5]

This document details the protocols for several key phenotypic and genotypic assays.
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Phenotypic Assays
Phenotypic assays provide a direct measure of how a virus responds to an antiviral drug. The

results are typically reported as the concentration of the drug that inhibits a certain percentage

of viral activity, most commonly the 50% inhibitory concentration (IC50) or 50% effective

concentration (EC50).

Neuraminidase (NA) Inhibition Assay
This is the most common phenotypic assay for neuraminidase inhibitors (NAIs) like oseltamivir,

zanamivir, and peramivir.[6][7] It measures the ability of the drug to inhibit the enzymatic activity

of the viral neuraminidase protein.

Experimental Protocol: Chemiluminescent NA Inhibition Assay

Virus Preparation: Propagate influenza virus in Madin-Darby canine kidney (MDCK) cells.[8]

Clarify the cell culture supernatant by centrifugation to remove cellular debris. The viral titer

can be determined by a plaque assay or TCID50 assay.

Drug Dilution: Prepare serial dilutions of the antiviral drug in assay buffer.

Assay Procedure:

Add diluted virus to the wells of a 96-well microtiter plate.

Add the serially diluted antiviral drug to the wells containing the virus and incubate.

Add a chemiluminescent NA substrate (e.g., a dioxetane-based substrate).

Incubate to allow for the enzymatic reaction.

Measure the luminescent signal using a plate reader.

Data Analysis: The IC50 value is calculated by determining the drug concentration that

results in a 50% reduction in the luminescent signal compared to the no-drug control.

Data Presentation: Representative NA Inhibition Data
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Virus Strain Antiviral Drug IC50 (nM)
Fold-change
vs. Wild-Type

Interpretation

A/H1N1pdm09

(Wild-Type)
Oseltamivir 1.5 1.0 Susceptible

A/H1N1pdm09

(H275Y)
Oseltamivir 150 100 Resistant

A/H3N2 (Wild-

Type)
Zanamivir 0.8 1.0 Susceptible

A/H3N2 (E119V) Zanamivir 40 50
Reduced

Susceptibility

Plaque Reduction Assay
This assay measures the ability of an antiviral drug to inhibit the formation of viral plaques,

which are localized areas of cell death caused by viral replication in a cell monolayer.[9][10][11]

[12][13]

Experimental Protocol: Plaque Reduction Assay

Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.[9][11]

Virus Infection: Infect the cell monolayers with a standardized amount of influenza virus (e.g.,

100 plaque-forming units per well) in the presence of serial dilutions of the antiviral drug.

Overlay: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells

with a semi-solid medium (e.g., containing Avicel or agarose) with the corresponding drug

concentrations.[10][13]

Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize

the plaques.[9]

Data Analysis: Count the number of plaques in each well. The EC50 value is the drug

concentration that reduces the number of plaques by 50% compared to the no-drug control.
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Microneutralization Assay
This assay assesses the ability of an antiviral compound to neutralize the infectivity of the virus,

thereby preventing virus-induced cytopathic effect (CPE).[14][15][16][17][18]

Experimental Protocol: Microneutralization Assay

Cell Seeding: Seed MDCK cells in 96-well plates to form a confluent monolayer.[14][15]

Virus-Drug Incubation: Pre-incubate a standard amount of influenza virus (e.g., 100 TCID50)

with serial dilutions of the antiviral drug for 1 hour.

Infection: Add the virus-drug mixture to the MDCK cell monolayers.

Incubation: Incubate the plates for 3-5 days and observe for the development of CPE.

Data Analysis: The endpoint can be determined by visual scoring of CPE or by using a cell

viability assay (e.g., MTT or CellTiter-Glo). The EC50 is the drug concentration that protects

50% of the cells from virus-induced death.

Genotypic Assays
Genotypic assays are used to detect specific mutations in the influenza virus genome that are

known to confer resistance. These assays are generally faster than phenotypic assays and can

be performed directly on clinical specimens.[2]

Pyrosequencing
Pyrosequencing is a real-time DNA sequencing method that can be used to rapidly detect

known resistance-associated mutations.[6][19]

Experimental Protocol: Pyrosequencing for NA Mutations

RNA Extraction: Extract viral RNA from the clinical sample or virus isolate.

RT-PCR: Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the

region of the NA gene containing the potential resistance mutations. One of the PCR primers

is biotinylated.
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Sequencing: The biotinylated PCR product is immobilized on streptavidin-coated beads and

then sequenced using a pyrosequencer. The instrument detects the incorporation of

nucleotides as flashes of light.

Data Analysis: The resulting pyrogram is analyzed to determine the nucleotide sequence at

the specific codons of interest and identify any resistance-conferring mutations.

Data Presentation: Representative Pyrosequencing Results

Codon
Wild-Type
Sequence

Mutant
Sequence

Amino Acid
Change

Associated
Resistance

275 (N1) CAC TAC H275Y Oseltamivir

292 (N2) AGA AAA R292K
Oseltamivir,

Zanamivir

119 (N2) GAG GTG E119V Oseltamivir

Next-Generation Sequencing (NGS)
NGS allows for the sequencing of the entire influenza virus genome, providing a

comprehensive view of all genetic variations, including novel mutations that may be associated

with antiviral resistance.[20][21][22][23]

Experimental Protocol: Whole-Genome NGS

RNA Extraction: Extract viral RNA from the sample.

Library Preparation: Convert the viral RNA to cDNA and prepare a sequencing library. This

involves fragmenting the cDNA, adding sequencing adapters, and amplifying the library.

Sequencing: Sequence the library on an NGS platform (e.g., Illumina or Ion Torrent).

Data Analysis: The sequencing reads are assembled to reconstruct the full viral genome.

The genome sequence is then compared to a reference sequence to identify all nucleotide

and amino acid changes, including those in the NA, M2, and PA genes that are targeted by

antiviral drugs.
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Caption: Workflow for phenotypic antiviral susceptibility assays.

Experimental Workflow for Genotypic Antiviral
Susceptibility Testing
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Caption: Workflow for genotypic antiviral susceptibility assays.

Influenza Virus Replication Cycle and Antiviral Targets
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Caption: Influenza virus replication cycle and targets of antiviral drugs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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